molecular formula C12H9F3N2O B8126908 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde

4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde

Cat. No.: B8126908
M. Wt: 254.21 g/mol
InChI Key: KXUUNMCUWDIVOX-UHFFFAOYSA-N
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Description

4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the trifluoroethyl group: The pyrazole intermediate is then reacted with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate.

    Attachment of the benzaldehyde moiety: Finally, the trifluoroethylated pyrazole is coupled with a benzaldehyde derivative using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzoic acid.

    Reduction: 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics, protein-ligand interactions, and other biological processes.

Mechanism of Action

The mechanism of action of 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic distribution and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Uniqueness

4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde is unique due to the presence of both a trifluoroethyl group and a benzaldehyde moiety. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications. The trifluoroethyl group enhances the compound’s stability and reactivity, while the benzaldehyde moiety provides a functional handle for further derivatization.

Biological Activity

4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoroethyl substituent, which can influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₂O
  • Molecular Weight : 178.112 g/mol
  • CAS Number : 790254-33-0

The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit various kinases involved in tumor progression such as BRAF(V600E) and EGFR . The introduction of the trifluoroethyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. A study highlighted that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may possess similar anti-inflammatory capabilities.

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has been documented extensively. Compounds with structural similarities to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Antitumor Efficacy

In a study evaluating various pyrazole derivatives for their antitumor effects, it was found that compounds with trifluoroethyl substitutions exhibited enhanced inhibitory activity against cancer cell lines. The study utilized MTT assays to measure cell viability and demonstrated that these derivatives significantly reduced proliferation in cancer cells compared to controls .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazole compounds revealed that specific derivatives could effectively reduce LPS-induced inflammation in macrophages. The study utilized ELISA assays to quantify cytokine levels and reported a marked decrease in TNF-α production when treated with pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. Key observations from SAR studies include:

Substituent Effect on Activity
Trifluoroethyl groupIncreases lipophilicity and enhances binding affinity
Benzaldehyde moietyContributes to overall stability and reactivity
Pyrazole ringEssential for interaction with biological targets

Properties

IUPAC Name

4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-17-6-11(5-16-17)10-3-1-9(7-18)2-4-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUUNMCUWDIVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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